Methyl Salicylate

Content Navigation

Natural wintergreen oil variability compromises synthesis reproducibility. High-purity synthetic Methyl Salicylate (CAS 119-36-8) resolves this with consistent dual reactivity. - Dual ester & phenolic hydroxyl sites enable transesterification yields >88% for higher salicylates. - Lipophilic liquid (logP 2.55) enhances skin permeation for topical analgesics vs. solid salicylic acid. - >99% GC purity ensures reliable API intermediate synthesis and fragrance consistency. Bulk lots and global shipping available.

CAS Number

Product Name

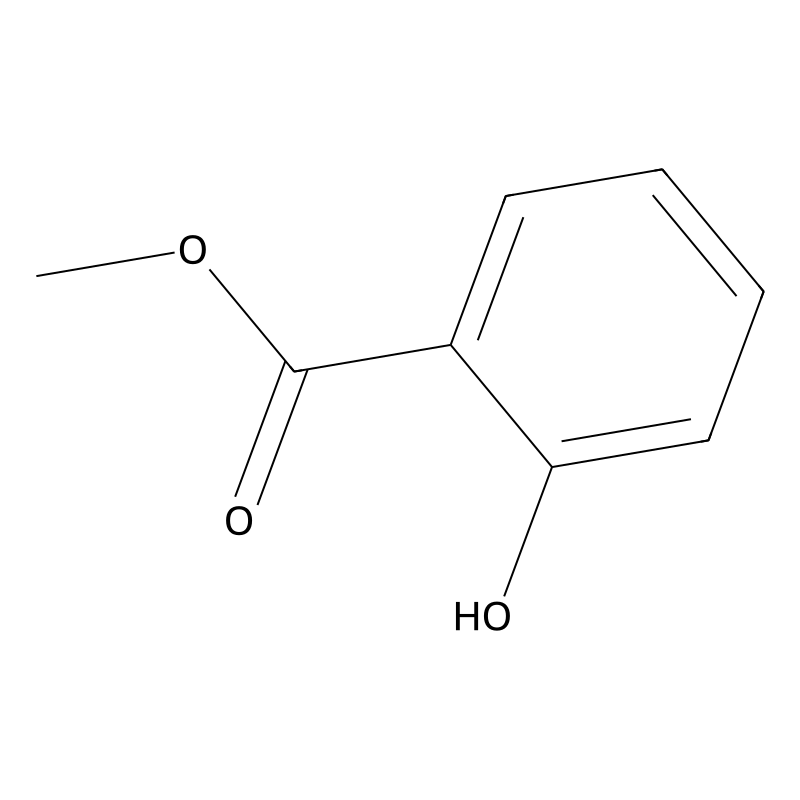

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Slightly soluble

SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID

SOL IN DIETHYL ETHER

SOLUBLE IN MOST COMMON ORGANIC SOLVENTS

Sol in water: 0.74%w @ 30 °C

0.7 mg/mL at 30 °C

Solubility in water, g/l at 30Â °C: 0.74 (very slightly soluble)

slightly soluble in water; soluble in organic solvents, oils

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Purity

Package Size

Methyl Salicylate (CAS 119-36-8) is the methyl ester of salicylic acid, a colorless to pale yellow liquid known commercially as Oil of Wintergreen. It is a foundational ingredient in topical analgesics, where it acts as a counter-irritant and is hydrolyzed in tissues to its active metabolite, salicylic acid. Beyond pharmaceuticals, its distinct scent and flavor profile make it a key component in fragrances and food products. Crucially for procurement, it serves as a versatile chemical intermediate with dual reactive sites—an ester group and a phenolic hydroxyl group—making it a valuable precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) and specialty chemicals. Synthetic Methyl Salicylate is the primary form used in cosmetics and industrial applications, offering high purity compared to natural sources.

Research Fit

References

- [6] Methyl Salicylate, also known as methyl 2-hydroxybenzoate, possesses a reactive ester group and a phenolic hydroxyl group. This dual functionality makes it a versatile starting material for a range of chemical transformations.

- [10] It can be obtained from such plants through distillation or derived synthetically through esterification of salicylic acid [USP (1995); Budavari, 1989]. Synthetic methyl salicylate (CAS 119-36-8), however, is the ingredient used in cosmetics products, as reviewed in this dossier.

- [11] Methyl salicylate is lipophilic and can be absorbed through the skin. It is in a number of topically applied preparations. Methyl salicylate's pleasant odor results in it being used in flavoring foods and confections.

- [15] Methyl salicylate is an organic compound with the formula C8H8O3. It is the methyl ester of salicylic acid. It is a colorless, viscous liquid with a sweet, fruity odor reminiscent of root beer (in which it is used as a flavoring), but often associatively called "minty", as it is an ingredient in mint candies.

- [25] Methyl Salicylate is a colorless or pale yellow, red or light yellow transparent oily liquid. A strong aroma of wintergreen oil.

Substituting Methyl Salicylate (CAS 119-36-8) with its precursor, salicylic acid, is non-viable for many applications due to vast differences in physical properties. Salicylic acid is a solid with a pKa of 3.0, requiring low pH formulations to remain active, whereas methyl salicylate is a more lipophilic liquid, enhancing skin permeation for topical delivery. Using natural wintergreen oil introduces significant variability; it contains minor components like linalool and ethyl salicylate that differ based on geography and distillation time, and may also contain synthetic markers like dimethyl 2-hydroxyterephthalate from certain production methods. This lack of purity is unacceptable for chemical synthesis, where high-purity Methyl Salicylate is required as a precursor to avoid side reactions and ensure high yields of target molecules such as other salicylate esters.

Substitution Risk

References

- [3] With the increasing demand in different industries and cost of natural wintergreen oil, there is always a chance of adulteration by synthetic methyl salicylate. ... In addition, with increasing time, there is slightly decreased methyl salicylate percentage which ultimately increases minor compounds such as linalool and manoyl oxide.

- [5] Linalool, phenol, vetispirane, and ethyl salicylate were present in commercial wintergreen oils both from Nepal and China. The presence of compounds such as elsholtzia ketone and β-dehydroelsholtzia ketone in the China samples represented a significant difference in wintergreen oil between the two geographical sources. Dimethyl 2-hydroxyterephthalate is a well-known synthetic marker for wintergreen oil when synthesis is carried out using salicylic acid...

- [6] In the pharmaceutical industry, Methyl Salicylate serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other complex medicinal compounds... The ability to efficiently synthesize and procure high-purity Methyl Salicylate is therefore critical for drug discovery and development efforts.

- [23] As known in the art, the salicylic esters have been conventionally produced by the direct esterification method in which salicylic acid is directly reacted with an alcohol, and the transesterification method in which a salicylic lower alkyl ester such as methyl salicylate is reacted with an alcohol.

Superior Formulation Compatibility: Markedly Lower Water Solubility vs. Salicylic Acid

Methyl Salicylate's utility in non-aqueous and emulsion-based topical formulations is underscored by its significantly lower water solubility compared to its precursor, Salicylic Acid. At 30°C, Methyl Salicylate has a water solubility of only 625 mg/L (0.0625 g/100g). In contrast, Salicylic Acid's solubility at 20°C is 0.2 g/100g (2000 mg/L), and this increases with temperature. This ~3.2-fold lower solubility at similar temperatures makes Methyl Salicylate better suited for lipophilic systems and avoids the formulation challenges associated with keeping the highly acidic Salicylic Acid (pKa 3.0) solubilized and in its active, non-ionized form.

| Evidence Dimension | Solubility in Water |

| Target Compound Data | 625 mg/L (0.0625 g/100g) at 30°C |

| Comparator Or Baseline | Salicylic Acid: 2000 mg/L (0.2 g/100g) at 20°C |

| Quantified Difference | ~3.2x lower water solubility than Salicylic Acid |

| Conditions | Aqueous solution at near-ambient temperatures. |

This property dictates the choice of Methyl Salicylate for oil-based or water-in-oil emulsion formulations where the limited solubility and high acidity of salicylic acid would cause instability and processing issues.

vs Camphor 5.6 h, Menthol 4.7 h

Enhanced Skin Permeation: Quantifiably Higher Flux Rate for Salicylate Delivery vs. Parent Acid

For topical analgesic applications, Methyl Salicylate functions as a prodrug, delivering salicylic acid through the skin. Its ester form provides superior lipophilicity, resulting in efficient skin penetration. In vitro studies using human skin demonstrate that topical application of neat Methyl Salicylate results in a salicylic acid permeation rate (flux) of up to 0.063 µg/cm²/min. Upon absorption, it is hydrolyzed by esterases in the skin to release salicylic acid, the active anti-inflammatory agent. This delivery mechanism is critical for reaching deep-seated musculoskeletal targets, a key differentiator from the direct application of salicylic acid, which is preferred for surface-level keratolytic effects.

| Evidence Dimension | Salicylic Acid Permeation Rate (Flux) Through Human Skin |

| Target Compound Data | Up to 0.063 µg/cm²/min (when neat Methyl Salicylate is applied) |

| Comparator Or Baseline | Direct application of Salicylic Acid (which has lower lipophilicity and is used for different, more superficial indications) |

| Quantified Difference | Provides a quantifiable flux of the active metabolite through the skin. |

| Conditions | In vitro study using dermatomed human skin. |

This evidence justifies procuring Methyl Salicylate over Salicylic Acid for any formulation targeting subcutaneous pain and inflammation, as it provides a more effective delivery vehicle for the active compound.

Precursor Suitability: High-Yield Synthesis of Salicylates via Transesterification

High-purity Methyl Salicylate is a preferred precursor for producing other salicylate esters used in fragrances and pharmaceuticals via transesterification. In a documented synthesis of cyclohexyl salicylate, using Methyl Salicylate as the starting material with a di-n-butyl tin diacetate catalyst resulted in a product yield of 88.8%. Similarly, a reaction with cis-3-hexenol yielded the corresponding ester. Using a defined, high-purity (>99.5%) synthetic intermediate like Methyl Salicylate is critical for achieving high, reproducible yields and avoiding contamination from the minor components found in natural wintergreen oil.

| Evidence Dimension | Product Yield in Transesterification |

| Target Compound Data | 88.8% yield for cyclohexyl salicylate |

| Comparator Or Baseline | Natural Wintergreen Oil (contains impurities that would lead to lower yields and side products) |

| Quantified Difference | Enables high and predictable reaction yields (>88%) |

| Conditions | Transesterification with cyclohexanol, catalyzed by di-n-butyl tin diacetate. |

For chemical manufacturing, sourcing high-purity Methyl Salicylate instead of a crude natural product directly translates to higher process efficiency, less downstream purification, and a more cost-effective synthesis.

Processability Advantage: Lower Boiling Point and Vapor Pressure vs. Ethyl Salicylate

In applications requiring distillation or controlled evaporation, such as purification or fragrance release, Methyl Salicylate offers distinct processability advantages over its close analog, Ethyl Salicylate. Methyl Salicylate has a boiling point of 223.3°C at atmospheric pressure. In contrast, Ethyl Salicylate boils at a higher temperature of 234°C. Vapor-liquid equilibrium (VLE) data confirms this difference; in a binary system at 50.0 kPa, the highest boiling temperature reached was ~478 K (205°C), significantly lower than Ethyl Salicylate's standard boiling point of 505 K (232°C). Furthermore, Ethyl Salicylate has a lower estimated vapor pressure (0.035 mmHg @ 25°C) compared to Methyl Salicylate (0.075 mmHg / 10 Pa @ 22°C), indicating Methyl Salicylate is more volatile at room temperature.

| Evidence Dimension | Boiling Point & Volatility |

| Target Compound Data | Boiling Point: 223.3°C; Vapor Pressure: ~0.075 mmHg @ 22°C |

| Comparator Or Baseline | Ethyl Salicylate: Boiling Point: 234°C; Vapor Pressure: 0.035 mmHg @ 25°C |

| Quantified Difference | ~11°C lower boiling point and ~2.1x higher vapor pressure than Ethyl Salicylate |

| Conditions | Atmospheric pressure for boiling point; near-ambient temperature for vapor pressure. |

This makes Methyl Salicylate easier and more energy-efficient to purify via distillation and provides a faster, more intense aroma release in fragrance and flavor applications compared to Ethyl Salicylate.

Formulation of Topical Analgesics for Deep Tissue Delivery

The optimal choice for topical pain relief formulations targeting musculoskeletal discomfort. Its superior lipophilicity and quantifiable skin permeation rate ensure efficient delivery of the active salicylate metabolite to subcutaneous tissues, a task for which direct application of salicylic acid is less suited.

High-Yield Synthesis of Specialty Salicylate Esters

As a high-purity chemical intermediate, it is the preferred starting material for the transesterification synthesis of higher-order salicylates used in pharmaceuticals and fine fragrances. Its defined purity ensures predictable, high-yield reactions (>88%) and avoids the process complications caused by impurities in natural oils.

High-Impact Flavor and Fragrance Compounding

Specified for use in flavor and fragrance applications where a consistent, high-impact wintergreen note is essential. Its higher volatility compared to analogs like Ethyl Salicylate provides a more immediate and potent aroma profile, while its synthetic purity guarantees batch-to-batch consistency not achievable with natural wintergreen oil.

Application Fit Matrix

References

- [1] The initial flux (permeation rate) of Salicylic Acid through the skin after application of neat Methyl Salicylate was 0.063 µg/cm2/min...

- [3] ...it was confirmed that the yield of the reaction product was 88.8% exclusive of the amount of cyclohexyl salicylate contained in the distillation residue.

- [4] Vapor Pressure: 0.035000 mmHg @ 25.00 °C. (est) [for Ethyl Salicylate]

- [5] Vapor pressure... 10 Pa (0.075 mmHg) (22 °C (72 °F; 295 K)) [for Methyl Salicylate]

Physical Description

Dry Powder; Liquid

Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline]

Liquid

COLOURLESS OR YELLOW-TO-RED OILY LIQUID WITH CHARACTERISTIC ODOUR.

colourless to yellowish liquid with a characteristic wintergreen odour

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

220-224

220-224 °C

222.00 to 224.00 °C. @ 760.00 mm Hg

223Â °C

Flash Point

205 °F (96 °C) (Closed cup)

101Â °C c.c.

Heavy Atom Count

Taste

Vapor Density

5.2

Relative vapor density (air = 1): 5.24

Density

1.184 @ 25 °C/25 °C

DENSITY OF NATURAL ESTER IS ABOUT 1.180

Relative density (water = 1): 1.18

1.176-1.185

LogP

2.55 (LogP)

2.55

Log Kow = 2.55

Odor

Appearance

Melting Point

-8.6 °C

-8Â °C

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (72.63%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (67.37%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (72.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

MEDICATION (VET): ORALLY, PRIMARILY AS FLAVORING AGENT OR AS CARMINATIVE; TOPICALLY, AS IRRITANT OR COUNTERIRRITANT AIDED BY MASSAGE OR RUBBING AS IN UDDER OINTMENTS (1-3% CONCN), POULTICES & COUNTERIRRITANT MIXT (@ LEAST 5-10%) OVER SORE JOINT, MUSCLE, & BONE AREAS.

LOCAL ANALGESIC FOR HUMAN AND VETERINARY MEDICINE

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

0.03 [mmHg]

Vapor pressure = 0.0343 mm Hg @ 25 °C

Vapor pressure, Pa at 20Â °C: 13

Pictograms

Irritant

Other CAS

68917-75-9

68917-50-0

90045-28-6

Absorption Distribution and Excretion

Excreted by kidneys as free salicylic acid (10%), salicyluric acid (75%), salicylic phenolic (10%) and acyl glucuronide (5%), and gentisic acid (less than 1%).

After absorption, methyl salicylate is distributed throughout most body tissues and most transcellular fluids, primarily by pH dependent passive processes. Salicylate is actively transported by a low-capacity, saturable system out of the CSF across the choroid plexus. The drug readily crosses the placental barrier.

MAY BE ABSORBED RAPIDLY THROUGH INTACT SKIN. BOWEL ABSORPTION IS SOMEWHAT ERRATIC ... ABSORBED AT LEAST IN PART AS THE INTACT ESTER AND SMALL AMT ARE EVEN EXCRETED AS SUCH BY THE KIDNEYS ... .

HUMAN SUBJECTS WERE GIVEN 7 MG/KG OF METHYL SALICYLATE BY MOUTH. AFTER 0.25 HOURS THE BLOOD CONCN WAS 1.28 MG%. AFTER 1.5 HOURS THE BLOOD CONCN WAS 1.33 MG%. /FROM TABLE/

At therapeutic doses, conjugation accounts for most salicylic elimination, whereas renal elimination becomes more important with large or multiple doses. A substantial first-pass effect occurs at therapeutic doses. /Salicylates/

Orally ingested salicylates are absorbed rapidly, partly from the stomach but mostly from the upper small intestine. Appreciable conc are found in plasma in less than 30 min; after a single dose, a peak value is reached in about 2 hr and then gradually declines. /Salicylates/

For more Absorption, Distribution and Excretion (Complete) data for METHYL SALICYLATE (6 total), please visit the HSDB record page.

Metabolism Metabolites

...EVIDENCE THAT CONSIDERABLE HYDROLYSIS OF ESTER OCCURS IN INTESTINAL TRACT... IN SOME SPECIES, SUCH AS RABBIT, MAY BE PARTLY EXCRETED AS SULFATE OR GLUCURONIC ACID CONJUGATE ON THE FREE HYDROXYL GROUP. CONJUGATION APPEARS TO TAKE PLACE BEFORE HYDROLYSIS OF THE METHYL ESTER.

For small doses 80% of the hepatic metabolism results from conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl acyl and phenolic glucuronide. The two parallel pathways (glycine, glucuronide conjugation) have limited capacity and saturate easily above therapeutic doses. /Salicylates/

The biotransformation of salicylates takes place in many tissues, but particularly in the hepatic endoplasmic reticulum and mitochondria. The three chief metabolic products are salicyluric acid (the glycine conjugate), the ether or phenolic glucuronide, and the ester or acyl glucuronide. In addition, a small fraction is oxidized to gentisic acid (2,5-dihydroxybenzoic acid) and to 2,3-dihydroxybenzoic and 2,3,5-trihydroxybenzoic acids; gentisuric acid, the glycine conjugate of gentisic acid, is also formed. /Salicylates/

Wikipedia

Drug Warnings

ABSORPTION OF METHYL SALICYLATE CAN OCCUR THROUGH THE SKIN, & DEATH HAS RESULTED FROM SYSTEMIC POISONING FROM THE LOCAL MISAPPLICATION OF THE DRUG. IT IS A COMMON PEDIATRIC POISON, & ITS USE SHOULD BE STRONGLY DISCOURAGED.

Children with fever and dehydration are particularly prone to intoxication from relatively small doses of salicylate. ... The use of aspirin is contraindicated in children and adolescents with febrile viral illnesses because of the risk of Reye's syndrome. /Salicylates/

Biological Half Life

The plasma half-life for ... salicylate is 2 to 3 hr in low doses and about 12 hr at usual antiinflammatory doses. The half-life of salicylate may be as long as 15 to 30 hr at high therapeutic doses or when there is intoxication. /Salicylates/

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Pharmaceuticals

Cosmetics -> Tonic; Skin conditioning; Soothing; Denaturant

Methods of Manufacturing

MOSTLY PREPD BY ESTERIFICATION OF SALICYLIC ACID WITH METHANOL. PRODUCT OF COMMERCE IS ABOUT 99% PURE.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Wholesale and Retail Trade

Food, beverage, and tobacco product manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Not Known or Reasonably Ascertainable

All Other Chemical Product and Preparation Manufacturing

Benzoic acid, 2-hydroxy-, methyl ester: ACTIVE

WINTERGREEN: DESCRIPTION OF BOTANICAL SOURCE: EVERGREEN SHRUB WITH SLENDER, CREEPING STEMS, ASSURGENT, FLOWERING BRANCHES WITH LEAVES CLUSTERED AT TOP, WHITE, BELL-SHAPED FLOWERS BLOSSOMING IN JULY-AUGUST, FOLLOWED BY RED BERRIES (CHECKERBERRY). ...IN WOODS OF CANADA AND US.

VET: NATURAL & SYNTHETIC GRADES ARE USED INTERCHANGEABLY.

METHYL SALICYLATE MUST BE LABELED TO INDICATE WHETHER IT WAS MADE SYNTHETICALLY OR DISTILLED FROM...PLANTS...

IN USP, GAULTHERIA OIL, BETULA OIL, & METHYL SALICYLATE ARE COMBINED UNDER SAME TITLE...IT IS DIFFICULT TO DISTINGUISH BETWEEN THEM CHEMICALLY &...SAME TEST APPLY TO ALL. ...SLIGHT DIFFERENCES IN SPECIFIC GRAVITY & OPTICAL ACTIVITY BUT THESE FACTORS ARE NOT SUFFICIENTLY CHARACTERISTIC TO ENABLE DETECTION OF EITHER IN MIXT.

Analytic Laboratory Methods

NMR PROCEDURE IS DESCRIBED FOR QUANTITATIVE DETERMINATION OF METHYL SALICYLATE AS DRUG ENTITY & IN WINTERGREEN OIL.

CONCN OF SALICYLATES OR OTHER COMPLEXING AGENTS IN 26 SAMPLES OF 20 DIFFERENT FLAVORS WAS DETERMINED. COLORIMETRIC METHOD PROVIDING SENSITIVITY TO APPROX 1 PPM WAS USED.

Storage Conditions

Interactions

Stability Shelf Life

Methyl salicylate, a grape and wine chemical marker and sensory contributor in wines elaborated from grapes affected or not by cryptogamic diseases

Xavier Poitou, Pascaline Redon, Alexandre Pons, Emilie Bruez, Laurent Delière, Axel Marchal, Céline Cholet, Laurence Geny-Denis, Philippe DarrietPMID: 34034050 DOI: 10.1016/j.foodchem.2021.130120

Abstract

Methyl salicylate (MeSA) is a plant metabolite that induces plant defence resistance and an odorous volatile compound presenting green nuances. This volatile compound was shown to be present in wine samples, sometimes at concentrations above its olfactory detection threshold. MeSA is localized in grapes, particularly in the skins and stems, and is extracted during red wine vinification. It was detected at the highest concentrations in wines of several grape varieties, made from grapes affected by cryptogamic diseases, namely downy mildew caused by Plasmopara viticola, and black rot caused by Guignardia bidwellii. It has also been detected in wines from vines affected by Esca, a Grapevine Trunk Disease. MeSA can also be considered to be a chemical marker in grapes and wine indicative of the level of development of several vine cryptogamic diseases.Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids

Chi-Yuan Cheng, Tatiana V Brinzari, Zhigang Hao, Xiaotai Wang, Long PanPMID: 34009964 DOI: 10.1021/acs.jafc.1c00958

Abstract

Methyl salicylate, the major flavor component in wintergreen oil, is commonly used as food additives. It was found that amino acids can unexpectedly expedite methyl salicylate hydrolysis in an alkaline environment, while the detailed mechanism of this reaction merits investigation. Herein, the role of amino acid, more specifically, glycine, in methyl salicylate hydrolysis in aqueous solution was explored.H NMR spectroscopy, combined with density functional theory calculations, was employed to investigate the methyl salicylate hydrolysis in the presence and absence of glycine at pH 9. The addition of glycine was found to accelerate the hydrolysis by an order of magnitude at pH 9, compared to that at pH 7. The end hydrolyzed product was confirmed to be salicylic acid, suggesting that glycine does not directly form an amide bond with methyl salicylate via aminolysis. Importantly, our results indicate that the

-hydroxyl substituent in methyl salicylate is essential for its hydrolysis due to an intramolecular hydrogen bond, and the carboxyl group of glycine is crucial to methyl salicylate hydrolysis. This study gains a new understanding of methyl salicylate hydrolysis that will be helpful in finding ways of stabilizing wintergreen oil as a flavorant in consumer food products that also contain amino acids.

New slow release mixture of (E)-β-farnesene with methyl salicylate to enhance aphid biocontrol efficacy in wheat ecosystem

Jiahui Liu, Xiaojing Zhao, Yidi Zhan, Kang Wang, Frederic Francis, Yong LiuPMID: 33773020 DOI: 10.1002/ps.6378

Abstract

Semiochemical use is a promising way to reduce damage from pests by improving natural control in agro-ecosystems. The aphid alarm pheromone (E)-β-farnesene (EβF) and herbivore-induced methyl salicylate (MeSA) are two volatile cues to induce changes in aphid behavior with functional significance. Because of limitations related to the volatility and oxidization of EβF and MeSA under natural conditions, slow-release and antioxidant techniques should be developed and optimized before application. Here, a slow-release alginate bead of EβF mixed with MeSA was first designed and manufactured. We hypothesized that a mixture of these two semiochemicals could be effective in controlling Sitobion miscanthi in wheat crops. Both MeSA and EβF in alginate beads were released stably and continuously for at least 15 days in the laboratory, whereas EβF in paraffin oil and pure MeSA were released for only 2 and 7 days, respectively. In 2018 field experiments, EβF and MeSA alone or in association significantly decreased the abundance of alate and apterous aphids. An increased abundance of mummified aphids enhanced by higher parasitism rates was observed when using EβF and MeSA in association, with a significant reduction of apterous abundance, more so than EβF or MeSA alone. In 2019, plots treated with a mixture of EβF and MeSA showed significantly decreased abundance of alate and apterous aphids with higher parasitism rates compared with the control. The new slow-release alginate bead containing a mixture of EβF with MeSA could be the most efficient formulation to control S. miscanthi population by attracting parasitoids in the wheat agro-ecosystem. © 2021 Society of Chemical Industry. © 2021 Society of Chemical Industry.Effect of high pressure processing on migration characteristics of polypropylene used in food contact materials

Yoon S Song, John L Koontz, Rima O Juskelis, Eduardo Patazca, William Limm, Kun ZhaoPMID: 33539274 DOI: 10.1080/19440049.2020.1861341

Abstract

The migration of small molecular mass organic compounds from polypropylene (PP) copolymer films into food simulants during and after high pressure processing (HPP) was studied. An overlapping temperature profile was developed to isolate the pressure effect of HPP (700 MPa, 71°C, 5 min) from equivalent thermal processing (TP) at atmospheric pressure (0.1 MPa). Chloroform, toluene, methyl salicylate, and phenylcyclohexane were chosen as surrogate compounds, and were spiked into test polymer films at concentrations of 762-1152 mg kgby a solvent soaking technique. Migration (w/w) of surrogate compounds from loaded PP films into Miglyol 812 (a medium-chain triglyceride mixture) and 10% ethanol was quantified by headspace GC/MS during HPP and TP, and subsequent storage at 25°C for up to 10 days. HPP significantly delayed migration of the surrogates from PP into both food simulants relative to TP. The average migrations into Miglyol after TP and HPP were 92.2-109% and 16-60.6%, respectively. Diffusion coefficients estimated by migration modelling showed a reduction of more than two orders of magnitude for all surrogate compounds under high pressure at 700 MPa (

= 8.0) relative to equivalent TP at 0.1 MPa (

= 13.1). The relative T

increase of PP copolymer under compression at 700 MPa was estimated as T

+94°C. For 10% ethanol, average migrations after TP and HPP were 9.3-50.9% and 8.6-22.8%, respectively. During extended storage, migration into both simulants from HPP-treated samples was initially slower than that from untreated or TP-treated films. However, after 8-24 hours of storage, the differences in percent migration of selected surrogates were not significant (

> .05) among the treated PP films. Therefore, the physical changes of PP films that occur during HPP appear to be reversible with a return to their original dimensions and diffusion properties after decompression.

Seed treatment and foliar application of methyl salicylate (MeSA) as a defense mechanism in rice plants against the pathogenic bacterium, Xanthomonas oryzae pv. oryzae

Kandasamy Kalaivani, Marimuthu Maruthi-Kalaiselvi, Sengottayan Senthil-NathanPMID: 33357540 DOI: 10.1016/j.pestbp.2020.104718

Abstract

Methyl salicylate (MeSA) is a volatile biological compound synthesized from salicylic acid (SA) and is a plant hormone that helps defend against pests and pathogens. A major bacterial pathogen of rice, Xanthomonas oryzae pv. oryzae (Xoo) causes severe disease. Seed and plant treatments with MeSA can stimulate the defense enzyme peroxidase (POD) in plants. Response of peroxidase activity in rice (Oryza sativa L) cultivars IR 20, IR 50, IR 64, ASD 16, ASD 19 and ADT 46 to MeSA were measured under greenhouse conditions. Treatments of rice seedlings with MeSA at 50 and 100 mg Lsignificantly upregulated POD expression in the plants. The activity of POD was also significantly upregulated when plants were inoculated with bacterial blight. Effects were stronger in ASD 16, ASD 19 and ADT 46 and were more pronounced in high dose treatment (100 mg L

) when inoculated with bacterial blight condition and the effects were dose dependent, although the relationship between dose and rice varieties were not always linear. The pathogenic related (PR) protein bands at 33 kDa and 14 kDa were identified in treatments of 100 mg L

MeSA in the presence of bacterial blight disease. Band intensity was estimated to be twice that of those from pathogen induce MeSA levels in rice plants. These results suggest that treatment with MeSA can significantly increase the POD defense related enzyme by altering the plant physiology in ways that may be beneficial for crop protection.

Methyl Salicylate Fails to Enhance Arthropod Predator Abundance or Predator to Pest Ratios in Cotton

Steven E Naranjo, James R Hagler, John A ByersPMID: 33399185 DOI: 10.1093/ee/nvaa175

Abstract

Conservation biological control is a fundamental tactic in integrated pest management (IPM). Greater biological control services can be achieved by enhancing agroecosystems to be more favorable to the presence, survival, and growth of natural enemy populations. One approach that has been tested in numerous agricultural systems is the deployment of synthetic chemicals that mimic those produced by the plant when under attack by pests. These signals may attract arthropod natural enemies to crop habitats and thus potentially improve biological control activity locally. A 2-yr field study was conducted in the cotton agroecosystem to evaluate the potential of synthetic methyl salicylate (MeSA) to attract native arthropod natural enemies and to enhance biological control services on two key pests. Slow-release packets of MeSA were deployed in replicated cotton plots season long. The abundance of multiple taxa of natural enemies and two major pests were monitored weekly by several sampling methods. The deployment of MeSA failed to increase natural enemy abundance and pest densities did not decline. Predator to prey ratios, used as a proxy to estimate biological control function, also largely failed to increase with MeSA deployment. One exception was a season-long increase in the ratio of Orius tristicolor (White) (Hemiptera: Anthocoridae) to Bemisia argentifolii Bellows and Perring (= Bemisia tabaci MEAM1) (Hemiptera: Aleyrodidae) adults within the context of biological control informed action thresholds. Overall results suggest that MeSA would not likely enhance conservation biological control by the natural enemy community typical of U.S. western cotton production systems.Effect of Leaf Maturity on Host Habitat Location by the Egg-Larval Parasitoid Ascogaster reticulata

Suguru Komatsuzaki, Narisara Piyasaengthong, Shigeru Matsuyama, Yooichi KainohPMID: 33523390 DOI: 10.1007/s10886-021-01250-5

Abstract

Adoxophyes honmai, a serious pest of tea plants, prefers to lay eggs on mature tea leaves rather than young leaves. Here, we examined a hypothesis that Ascogaster reticulata, an egg-larval parasitoid of A. honmai, increases the likelihood of encountering host egg masses by searching mature tea leaves when host-derived cues are not available. In a dual-choice bioassay using a four-arm olfactometer, A. reticulata preferred odor from intact, mature leaves versus young leaves. Based on volatile analysis with gas chromatography-mass spectrometry (GC-MS), we identified 5 and 10 compounds from mature and young leaf volatiles, respectively. The 5 components in the extract from intact mature leaves included (Z)-3-hexenyl acetate, (E)-β-ocimene, linalool, (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT), and methyl salicylate. When each individual compound, or quaternary and quintenary blends of them, ratios of which were adjusted to match those of mature leaf volatiles, were provided, parasitoids preferred the full mixture and the quaternary blend devoid of DMNT to the solvent control. Methyl salicylate, one of the components of preferred blends, was not detected among young leaf volatiles. We concluded that the volatile composition of tea leaves changes, depending on their maturity, and that this composition affects foraging behavior of the parasitoid, which is closely related to the host herbivore's oviposition preference.Excited-State Intramolecular Proton Transfer: A Short Introductory Review

Hem C Joshi, Liudmil AntonovPMID: 33803102 DOI: 10.3390/molecules26051475

Abstract

In this short review, we attempt to unfold various aspects of excited-state intramolecular proton transfer (ESIPT) from the studies that are available up to date. Since Weller's discovery of ESIPT in salicylic acid (SA) and its derivative methyl salicylate (MS), numerous studies have emerged on the topic and it has become an attractive field of research because of its manifold applications. Here, we discuss some critical aspects of ESIPT and tautomerization from the mechanistic viewpoint. We address excitation wavelength dependence, anti-Kasha ESIPT, fast and slow ESIPT, reversibility and irreversibility of ESIPT, hydrogen bonding and geometrical factors, excited-state double proton transfer (ESDPT), concerted and stepwise ESDPT.Genome-wide identification and characterization of bZIP transcription factors and their expression profile under abiotic stresses in Chinese pear (Pyrus bretschneideri)

Muhammad Aamir Manzoor, Muhammad Mudassar Manzoor, Guohui Li, Muhammad Abdullah, Wang Han, Han Wenlong, Awais Shakoor, Muhammad Waheed Riaz, Shamsur Rehman, Yongping CaiPMID: 34503442 DOI: 10.1186/s12870-021-03191-3

Abstract

In plants, basic leucine zipper transcription factors (TFs) play important roles in multiple biological processes such as anthesis, fruit growth & development and stress responses. However, systematic investigation and characterization of bZIP-TFs remain unclear in Chinese white pear. Chinese white pear is a fruit crop that has important nutritional and medicinal values.In this study, 62 bZIP genes were comprehensively identified from Chinese Pear, and 54 genes were distributed among 17 chromosomes. Frequent whole-genome duplication (WGD) and dispersed duplication (DSD) were the major driving forces underlying the bZIP gene family in Chinese white pear. bZIP-TFs are classified into 13 subfamilies according to the phylogenetic tree. Subsequently, purifying selection plays an important role in the evolution process of PbbZIPs. Synteny analysis of bZIP genes revealed that 196 orthologous gene pairs were identified between Pyrus bretschneideri, Fragaria vesca, Prunus mume, and Prunus persica. Moreover, cis-elements that respond to various stresses and hormones were found on the promoter regions of PbbZIP, which were induced by stimuli. Gene structure (intron/exon) and different compositions of motifs revealed that functional divergence among subfamilies. Expression pattern of PbbZIP genes differential expressed under hormonal treatment abscisic acid, salicylic acid, and methyl jasmonate in pear fruits by real-time qRT-PCR.

Collectively, a systematic analysis of gene structure, motif composition, subcellular localization, synteny analysis, and calculation of synonymous (Ks) and non-synonymous (Ka) was performed in Chinese white pear. Sixty-two bZIP-TFs in Chinese pear were identified, and their expression profiles were comprehensively analyzed under ABA, SA, and MeJa hormones, which respond to multiple abiotic stresses and fruit growth and development. PbbZIP gene occurred through Whole-genome duplication and dispersed duplication events. These results provide a basic framework for further elucidating the biological function characterizations under multiple developmental stages and abiotic stress responses.

Human volunteer study of the decontamination of chemically contaminated hair and the consequences for systemic exposure

Samuel Collins, Thomas James, Felicity Southworth, Louise Davidson, Natalie Williams, Emily Orchard, Tim Marczylo, Richard AmlôtPMID: 33257756 DOI: 10.1038/s41598-020-77930-1

Abstract

The decontamination of exposed persons is a priority following the release of toxic chemicals. Efficacious decontamination reduces the risk of harm to those directly affected and prevents the uncontrolled spread of contamination. Human studies examining the effectiveness of emergency decontamination procedures have primarily focused on decontaminating skin, with few examining the decontamination of hair and scalp. We report the outcome of two studies designed to evaluate the efficacy of current United Kingdom (UK) improvised, interim and specialist mass casualty decontamination protocols when conducted in sequence. Decontamination efficacy was evaluated using two chemical simulants, methyl salicylate (MeS) and benzyl salicylate (BeS) applied to and recovered from the hair of volunteers. Twenty-four-hour urinary MeS and BeS were measured as a surrogate for systemic bioavailability. Current UK decontamination methods performed in sequence were partially effective at removing MeS and BeS from hair and underlying scalp. BeS and MeS levels in urine indicated that decontamination had no significant effect on systemic exposure raising important considerations with respect to the speed of decontamination. The decontamination of hair may therefore be challenging for first responders, requiring careful management of exposed persons following decontamination. Further work to extend these studies is required with a broader range of chemical simulants, a larger group of volunteers and at different intervention times.Explore Compound Types